DI(1-Adamantyl)benzylphosphine

Catalog No.
S1900768
CAS No.
395116-70-8
M.F
C27H37P
M. Wt
392.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
DI(1-Adamantyl)benzylphosphine

CAS Number

395116-70-8

Product Name

DI(1-Adamantyl)benzylphosphine

IUPAC Name

bis(1-adamantyl)-benzylphosphane

Molecular Formula

C27H37P

Molecular Weight

392.6 g/mol

InChI

InChI=1S/C27H37P/c1-2-4-19(5-3-1)18-28(26-12-20-6-21(13-26)8-22(7-20)14-26)27-15-23-9-24(16-27)11-25(10-23)17-27/h1-5,20-25H,6-18H2

InChI Key

ANIAFEJRWQDKDV-UHFFFAOYSA-N

SMILES

C1C2CC3CC1CC(C2)(C3)P(CC4=CC=CC=C4)C56CC7CC(C5)CC(C7)C6

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)P(CC4=CC=CC=C4)C56CC7CC(C5)CC(C7)C6

sold in collaboration with Solvias AG

DI(1-Adamantyl)benzylphosphine (CAS: 395116-70-8), commonly known as CataCXium ABn, is a sterically demanding, electron-rich monodentate phosphine ligand utilized primarily in palladium, rhodium, and ruthenium catalysis. Unlike many highly active trialkylphosphines that are pyrophoric or rapidly oxidize, CataCXium ABn is an air-stable solid, significantly reducing specialized storage and handling requirements in industrial workflows . Its structural framework—combining two bulky, highly hydrophobic adamantyl groups with a benzyl moiety—provides a distinct steric contour and pi-system interaction that differentiates its catalytic behavior from purely aliphatic analogs. It is routinely procured for challenging cross-coupling reactions, deprotonative functionalizations of high-pKa substrates, and specialized biphasic hydroformylations where precise control over oxidative addition and reductive elimination is required [1].

Substituting CataCXium ABn with its closest structural analog, CataCXium A (which features a butyl group instead of a benzyl group), or with standard bulky phosphines like PtBu3 and PCy3, frequently results in catalytic failure or severe yield degradation [1]. The benzyl group in CataCXium ABn alters the ligand's electronic profile and introduces potential pi-interactions during the catalytic cycle, which are critical for activating specific electrophiles such as non-PFAS fluorosulfates [2]. Furthermore, in supramolecular applications, the precise spatial arrangement of the di-adamantyl and benzyl groups is required to form stable host-guest inclusion complexes with cyclodextrins; generic bulky ligands lack this specific hydrophobic geometry, preventing the formation of the necessary second-sphere coordination environment required for biphasic catalyst recovery [3].

Activation of Sustainable Fluorosulfate Electrophiles

In the palladium-catalyzed amination of aryl fluorosulfates—a critical reaction for transitioning away from PFAS-containing triflate precursors—the choice of the alkyl substituent on the di(1-adamantyl)phosphine core dictates reactivity. CataCXium ABn achieved a 63% product yield, whereas the closely related CataCXium A (butyl-substituted) yielded only trace amounts of product under identical conditions using KOtBu in THF [1].

Evidence DimensionProduct yield in aryl fluorosulfate amination
Target Compound Data63% yield
Comparator Or BaselineTrace yield (<5%) with CataCXium A
Quantified Difference>60% absolute yield increase
ConditionsPd-catalyzed amination, KOtBu base, THF/water solvent system

Essential for chemical buyers transitioning away from restricted PFAS-containing triflates to sustainable fluorosulfate leaving groups, where standard aliphatic phosphines fail to promote the catalytic cycle.

Higher Efficiency in Alpha-Arylation of High-pKa Sulfonamides

For the challenging deprotonative cross-coupling of 1-(methylsulfonyl)piperidine (pKa ~32-35) with aryl chlorides, CataCXium ABn outperforms standard bulky phosphine benchmarks. High-throughput HPLC assay screening demonstrated that CataCXium ABn delivered a product-to-internal-standard ratio of 1.83, surpassing common industrial ligands such as JosiPhos (1.75), PtBu3 (1.42), and DavePhos (1.36) [1].

Evidence DimensionAssay yield (product/internal standard ratio via HPLC)
Target Compound Data1.83 ratio
Comparator Or Baseline1.42 (PtBu3) and 1.36 (DavePhos)
Quantified Difference28% higher efficiency than PtBu3
ConditionsPd2(dba)3 precatalyst, LiOtBu base, toluene, 110 °C

Justifies the procurement of CataCXium ABn over cheaper benchmark ligands (PtBu3, DavePhos) when functionalizing deactivated, high-pKa pharmaceutical intermediates where catalyst stability is paramount.

Regioselectivity Enhancement via Cyclodextrin Host-Guest Assembly

CataCXium ABn serves a dual role as both a metal coordinator and a hydrophobic guest for cyclodextrin hosts. When complexed with methylated-beta-cyclodextrin, the adamantyl groups act as specific recognition anchors, forming a second-sphere ligand that boosts the linear-to-branched (l/b) regioselectivity up to 4.5 in the biphasic rhodium-catalyzed hydroformylation of terminal alkenes, a feat not achievable with non-adamantyl phosphines [1].

Evidence DimensionLinear-to-branched (l/b) regioselectivity
Target Compound Datal/b ratio up to 4.5 with beta-cyclodextrin
Comparator Or BaselineStandard unmodified aqueous phosphines (lower regioselectivity)
Quantified DifferenceSignificant enhancement in linear aldehyde selectivity driven by supramolecular steric hindrance
ConditionsRh-catalyzed biphasic hydroformylation of 1-octene and allyl alcohol

Allows industrial chemists to achieve high regioselectivity and easy catalyst recovery in aqueous biphasic systems without the complex synthesis of highly sulfonated ligands.

Efficacy in Room-Temperature Deprotonative Cross-Coupling of Diarylmethanes

In the palladium-catalyzed C(sp3)-H arylation of diphenylmethane with benzyl chloride at room temperature, CataCXium ABn demonstrates robust performance compared to less sterically demanding phosphines. In comparative screening, CataCXium ABn achieved a 31.0% assay yield, outperforming dicyclohexylphenylphosphine (14.3%) and remaining highly competitive with other specialized bulky ligands [1].

Evidence DimensionAssay yield in room-temperature benzylation
Target Compound Data31.0% yield
Comparator Or Baseline14.3% yield (dicyclohexylphenylphosphine)
Quantified Difference2.16-fold increase in yield
ConditionsPd precatalyst, KN(SiMe3)2 base, dioxane, 24 °C

Provides a reliable ligand option for mild-condition late-stage functionalization, reducing the thermal degradation of sensitive pharmaceutical building blocks.

Non-PFAS Cross-Coupling Workflows

CataCXium ABn is the required ligand for amination workflows transitioning away from restricted PFAS-containing triflate or nonaflate electrophiles. Its specific ability to activate aryl fluorosulfates, where standard aliphatic analogs like CataCXium A fail, makes it critical for sustainable pharmaceutical manufacturing [1].

Late-Stage Functionalization of High-pKa Intermediates

In the synthesis of complex sulfonamides or diarylmethanes, CataCXium ABn provides the necessary steric bulk and electron density to stabilize the palladium catalyst during the deprotonative cross-coupling of high-pKa alpha-protons (pKa ~32-35), outperforming benchmark ligands like PtBu3 [2].

Aqueous Biphasic Hydroformylation and Catalyst Recovery

CataCXium ABn is specifically suited for aqueous biphasic hydroformylation workflows utilizing cyclodextrin-based supramolecular host-guest chemistry. The adamantyl groups act as specific anchors for the cyclodextrin cavity, enabling high linear aldehyde regioselectivity and simplified aqueous recovery of the Rh-catalyst without requiring traditional water-soluble phosphines [3].

XLogP3

6.8

Wikipedia

Di(1-adamantyl)benzylphosphine

Dates

Last modified: 08-16-2023

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